N-(2,4-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(2,4-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring a dihydropyrazinone core substituted with a 3,5-dimethylphenyl group at position 4 and a sulfanyl-linked acetamide moiety at position 2. The acetamide chain is further substituted with a 2,4-dimethylphenyl group. This compound’s architecture combines electron-donating methyl substituents with a sulfur-containing linker, which may influence its physicochemical properties, such as solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-5-6-19(17(4)10-14)24-20(26)13-28-21-22(27)25(8-7-23-21)18-11-15(2)9-16(3)12-18/h5-12H,13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFOMLNGPTXLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C19H22N2O2S
Molecular Weight: 342.45 g/mol
IUPAC Name: this compound
The compound features a distinctive structure that includes a sulfanyl group and a dihydropyrazine moiety, which are often associated with various pharmacological activities.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
-
Preparation of Dihydropyrazine Derivative:
- Reacting appropriate phenyl derivatives with hydrazine hydrate under controlled conditions.
-
Formation of Sulfanyl Group:
- Introducing sulfanyl groups through nucleophilic substitution reactions.
-
Final Acetamide Formation:
- Condensing the intermediate with acetic anhydride to yield the final product.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some relevant findings:
| Activity | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | N-(4-methylphenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-1-yl]sulfanyl}acetamide | Induces apoptosis in cancer cells through caspase activation |
| Antibacterial | 1-(4-methylphenyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-1-yl]sulfanyl}acetamide | Inhibits bacterial cell wall synthesis |
| Antifungal | 1-(3-chlorophenyl)-2-{[5-(3-nitrophenyl)-1H-imidazol-1-yl]sulfanyl}acetamide | Disrupts fungal cell membrane integrity |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
-
Anticancer Activity:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dihydropyrazine exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents . -
Antibacterial Properties:
Research in Antimicrobial Agents and Chemotherapy highlighted that compounds with sulfanyl groups showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus . -
Antifungal Efficacy:
A comparative study published in Mycopathologia reported that similar compounds effectively inhibited the growth of Candida albicans, indicating potential use as antifungal agents .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and functional groups. Below is a comparative analysis with key derivatives from the literature:
Table 1: Structural Comparison of Target Compound and Analogs
| Compound Name | Core Structure | Substituents (R1, R2) | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Dihydropyrazinone | R1: 3,5-dimethylphenyl; R2: 2,4-dimethylphenyl | Sulfanyl, Acetamide, Methyl | ~413.5 (calculated) |
| 2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13a) | Cyanoacetamide | R1: 4-methylphenyl | Cyano, Sulfamoyl, Methyl | 357.38 |
| 2-Cyano-N-(4-sulfamoylphenyl)ethanamide (13b) | Cyanoacetamide | R1: 4-methoxyphenyl | Cyano, Sulfamoyl, Methoxy | 373.38 |
Key Differences :
Core Heterocycle: The target compound’s dihydropyrazinone core contrasts with the cyanoacetamide backbone of analogs like 13a and 13b.
Substituent Effects : The target’s 3,5-dimethylphenyl group introduces steric bulk and electron-donating effects, whereas 13a and 13b feature para-substituted aryl groups (methyl or methoxy) that modulate electronic properties differently.
Functional Groups : The sulfanyl group in the target compound may enhance lipophilicity compared to the sulfamoyl group in 13a/13b , which is strongly polar and acidic.
Reactivity Insights :
- The dihydropyrazinone’s keto-enol tautomerism may confer unique reactivity, such as susceptibility to nucleophilic attack at the carbonyl group.
- The sulfanyl linker in the target compound could participate in disulfide bond formation under oxidative conditions, a property absent in sulfamoyl-containing analogs.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Observations :
- The target compound’s predicted IR spectrum would lack the cyano stretch (~2214 cm⁻¹) present in 13a/13b but retain a strong carbonyl signal (~1660 cm⁻¹) from the acetamide and dihydropyrazinone.
- $ ^1 \text{H-NMR} $ would show distinct splitting patterns for the 2,4-dimethylphenyl and 3,5-dimethylphenyl groups, contrasting with the para-substituted aryl protons in 13a/13b .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
